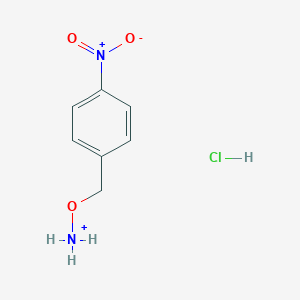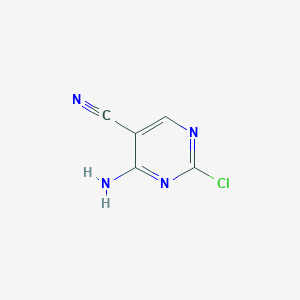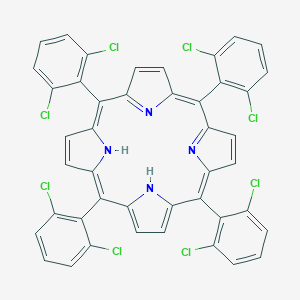
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine
Vue d'ensemble
Description
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is a photosensitizer that is often used to create coordination complexes with metals such as ruthenium and palladium . It is also being used as an environmentally friendly photocatalyst to degrade pesticides in soils . It can be used as a biochemical reagent for life science related research .
Synthesis Analysis
The reaction of 2,6-dichlorobenzaldehyde and pyrrole gives 5,10,15,20-tetrakis (2,6-dichlorophenyl) porphyrin in the presence of montmorillonite KSF and FeCl3 in 20% yield . Other o-disubstituted tetraarylporphyrins have been synthesized from corresponding aldehydes .Chemical Reactions Analysis
While specific chemical reactions involving 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine are not detailed in the sources, it’s known that porphyrins are often used in coordination complexes with metals . This suggests that it may undergo reactions typical of coordination compounds, such as ligand exchange or redox reactions.Physical And Chemical Properties Analysis
The molecular weight of 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is 890.3 g/mol . It has a complex structure with 56 heavy atoms . The compound has a high XLogP3-AA value of 15.4, indicating it is very hydrophobic . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Applications De Recherche Scientifique
Environmental Photocatalysis
This compound serves as an environmentally friendly photocatalyst for the degradation of pesticides in soils . Its photophysical properties enable the breakdown of harmful chemicals, thus reducing environmental pollution and aiding in the maintenance of ecological balance.
Coordination Chemistry
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine: is often used to create coordination complexes with metals such as ruthenium and palladium . These complexes have significant applications in catalysis and materials science, contributing to the development of new chemical processes and materials.
Sensing and Monitoring
The compound is employed in optics to study air quality sensors and monitors . Its sensitivity to various gases and compounds allows for the precise detection of pollutants, which is crucial for environmental monitoring and ensuring public health.
Biological Research
As a biochemical reagent, 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is used in life science research . It can be utilized as a biological material or organic compound to study cellular processes, aiding in the understanding of complex biological systems.
Material Synthesis
In the field of material synthesis, this compound acts as a building block for functional metal-complex ligands . These ligands are integral to the creation of advanced materials with specific properties, such as conductivity or luminescence, which have applications in electronics and photonics.
Photonic Materials
The compound’s unique optical properties make it suitable for use in photonic materials . It can be incorporated into devices that manipulate light, such as lasers or light-emitting diodes (LEDs), enhancing their performance and efficiency.
Dye Synthesis
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine: is also a precursor in the synthesis of dyes . These dyes have applications ranging from textile manufacturing to the development of color-changing sensors.
Safety And Hazards
Propriétés
IUPAC Name |
5,10,15,20-tetrakis(2,6-dichlorophenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H22Cl8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQASJTNIEXIESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H22Cl8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



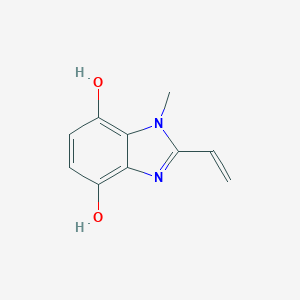
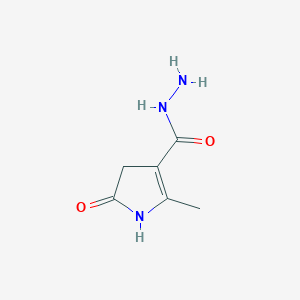
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
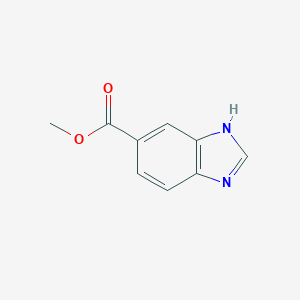
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
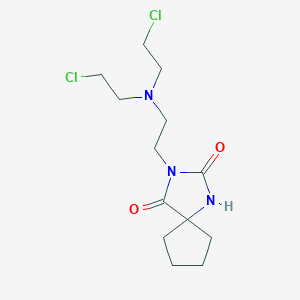
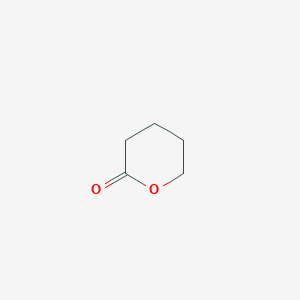
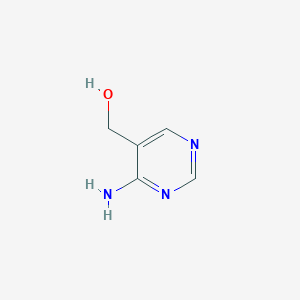

![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
